molecular formula C11H18Cl2N2 B8064859 (R)-2-Benzylpiperazine dihydrochloride

(R)-2-Benzylpiperazine dihydrochloride

Cat. No.: B8064859
M. Wt: 249.18 g/mol
InChI Key: JHRUMWHRCFWZKW-NVJADKKVSA-N
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Description

®-2-Benzylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzylpiperazine dihydrochloride typically involves the reaction of benzylamine with piperazine under controlled conditions. One common method includes the following steps:

    Benzylamine and Piperazine Reaction: Benzylamine is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Formation of Intermediate: The reaction mixture is heated to promote the formation of the intermediate compound.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of ®-2-Benzylpiperazine.

Industrial Production Methods

In industrial settings, the production of ®-2-Benzylpiperazine dihydrochloride may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of ®-2-Benzylpiperazine.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

®-2-Benzylpiperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Benzylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpiperazine dihydrochloride
  • 2-Ethylpiperazine dihydrochloride
  • 2-Phenylpiperazine dihydrochloride

Uniqueness

®-2-Benzylpiperazine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

(2R)-2-benzylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUMWHRCFWZKW-NVJADKKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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